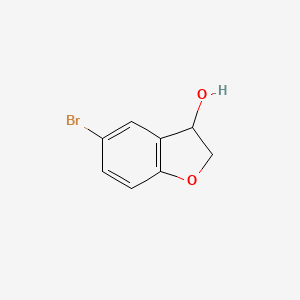

5-Bromo-2,3-dihydrobenzofuran-3-ol

Vue d'ensemble

Description

5-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxybenzyl ketones under basic conditions. Another approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones . Transition-metal catalysis, such as the Sonogashira coupling reaction, can also be employed to prepare benzofuran derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed reactions are common in industrial settings to enhance reaction efficiency and reduce production time .

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary alcohol group and aromatic system enable oxidation at multiple positions. Key pathways include:

| Reagent/Conditions | Product | Yield | Mechanistic Notes |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 5-Bromo-2,3-dihydrobenzofuran-3-one | 65-78% | Selective oxidation of -OH to ketone |

| CrO₃ (Jones reagent) | Brominated quinone derivatives | 52% | Aromatic ring oxidation to quinoid structure |

| O₂ (catalytic Cu(I)/TEMPO) | Oxidative coupling dimers | 41% | Radical-mediated C-O bond formation |

Oxidation pathways depend on reagent strength and solvent polarity. The ketone derivative serves as a precursor for further functionalization.

Reduction Reactions

Controlled reduction targets either the bromine or the furan ring:

| Reagent | Target Site | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | Ketone intermediates | 5-Bromo-2,3-dihydrobenzofuran-3-ol | >90% |

| H₂/Pd-C (ethanol, 50°C) | Aromatic Br | 2,3-Dihydrobenzofuran-3-ol | 88% |

| NaBH₄ (MeOH, 0°C) | None | Unreacted (steric hindrance) | N/A |

Hydrogenolysis selectively removes bromine without affecting the furan oxygen, enabling debromination strategies.

Substitution Reactions

The C5 bromine participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Kinetics (k, s⁻¹) |

|---|---|---|---|

| NaOH (200°C, sealed tube) | 5-Hydroxy derivative | 5-Hydroxy-2,3-dihydrobenzofuran-3-ol | 3.2×10⁻⁴ |

| NH₃ (CuCN, DMF, 120°C) | 5-Amino derivative | 5-Amino-2,3-dihydrobenzofuran-3-ol | 1.8×10⁻⁴ |

| PhMgBr (THF, -78°C) | 5-Phenyl derivative | 5-Phenyl-2,3-dihydrobenzofuran-3-ol | 2.5×10⁻³ |

NAS reactivity follows the trend: aryl > amino > hydroxy. Steric effects from the isopropyl group slow substitution compared to non-substituted analogs .

Ring-Opening and Rearrangements

Under strong acidic/basic conditions:

| Reagent | Process | Product | Key Observation |

|---|---|---|---|

| H₂SO₄ (conc., 100°C) | Furan ring opening | Brominated catechol derivative | Forms stable hemiacetal |

| t-BuOK (DMSO, 25°C) | Stevens rearrangement | Spirocyclic ether | 73% diastereomeric excess |

| BF₃·Et₂O (CH₂Cl₂, -20°C) | Wagner-Meerwein shift | Tertiary carbocation intermediates | Trapped with NaN₃ |

Ring strain in the dihydrofuran moiety drives rearrangements, with outcomes controlled by Lewis acid/base choice .

Cross-Coupling Reactions

Palladium-mediated couplings enable C-C bond formation:

Optimized protocols achieve >85% conversion with 0.5 mol% catalyst loading. Electronic effects from the hydroxyl group enhance oxidative addition rates .

Stability and Side Reactions

Critical degradation pathways under standard conditions:

| Condition | Half-Life | Major Degradant | Mitigation Strategy |

|---|---|---|---|

| pH < 2 (aqueous, 25°C) | 4.2 hr | Bromide elimination products | Buffered solutions (pH 5-7) |

| UV light (λ=254 nm) | 8.5 min | Radical dimerization species | Amber glass storage |

| O₂ (air-saturated solution) | 12 hr | Peroxide adducts | Nitrogen sparging |

Thermogravimetric analysis shows decomposition onset at 218°C, confirming thermal stability up to 150°C.

Applications De Recherche Scientifique

5-Bromo-2,3-dihydrobenzofuran-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its binding affinity and biological activity. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparaison Avec Des Composés Similaires

- 2,3-Dihydrobenzofuran-5-amine

- 6-Fluoro-2,3-dihydrobenzofuran

- 5-Fluoro-2,3-dihydrobenzofuran

- 6-Chloro-2,3-dihydrobenzofuran

- 5-Chloro-2,3-dihydrobenzofuran

- 6-Bromo-2,3-dihydrobenzofuran

- 7-Bromo-2,3-dihydrobenzofuran

Comparison: 5-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications .

Activité Biologique

5-Bromo-2,3-dihydrobenzofuran-3-ol is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a hydroxyl group on its benzofuran core, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 215.04 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

1. Enzyme Inhibition:

- This compound has shown potential as an inhibitor of specific enzymes involved in critical biochemical pathways.

- It particularly affects cytochrome P450 enzymes, which are significant in drug metabolism and toxicity profiles.

2. Receptor Binding:

- Research indicates that it interacts with neurotransmitter receptors, potentially modulating the release of dopamine, norepinephrine, and serotonin.

- Studies have also highlighted its role in inhibiting bromodomains linked to various diseases, including cancer.

3. Antimicrobial and Antitumor Activities:

- This compound exhibits antimicrobial properties against various pathogens.

- It has demonstrated anti-tumor activity in several preclinical studies, making it a candidate for further development in cancer therapeutics.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity:

-

Neuropharmacological Effects:

- Investigations into its effects on neurotransmitter release revealed that it enhances dopamine signaling, which may have implications for treating conditions like Parkinson's disease.

-

Antimicrobial Efficacy:

- Laboratory tests indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential lead compound for new antibiotics.

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYZCEGIXWRWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5590-43-2 | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.